molecular formula C10H10FNO3 B8166459 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene

4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene

Cat. No.: B8166459
M. Wt: 211.19 g/mol
InChI Key: PEKXVFKITNLXGQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(cyclopropylmethoxy)-1-fluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-9-4-3-8(5-10(9)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKXVFKITNLXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(Cyclopropylmethoxy)-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Reduction: The nitro group in 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate or other strong oxidizing agents under controlled conditions.

Major Products:

    Reduction: 4-(Cyclopropylmethoxy)-1-fluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene and its derivatives depends on the specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the reduction of the nitro group to an amino group can result in compounds that interact with specific enzymes, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Table 2: Bioactivity Comparison of PDE4 Inhibitors

Compound Target IC₅₀ (nM) Selectivity Over PDE1-3,5 Key Structural Features
Roflumilast PDE4 0.8 >10,000-fold 3-OCH₂Cyclopropyl, 4-difluoromethoxy
Piclamilast PDE4 2–13 >1,000-fold 4-Cyclopropoxy, 3,5-dichloro
Cilomilast PDE4 40–3000 Moderate Methoxy substituents
Rolipram PDE4 10–600 Low 4-Pyrrolidinyl

Structural and Functional Insights:

  • Cyclopropylmethoxy Role : Roflumilast and the target compound both incorporate cyclopropylmethoxy groups, which contribute to enhanced metabolic stability and target affinity compared to simpler alkoxy chains (e.g., methoxy in cilomilast) .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data of Selected Compounds

Compound ESI-MS [M+H]+ (Found) ¹H NMR (Key Signals)
4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene N/A δ 1.2–1.4 (m, Cyclopropyl CH₂), δ 7.5–8.0 (Ar-H)
(2RS,3SR)-Compound 22 583.02 (Calc. 583.31) δ 3.8 (OCH₂Cyclopropyl), δ 6.7–7.3 (Ar-H)
4-(Cyclopropylmethoxy)benzaldehyde (S5) 177.17 (Calc. 177.09) δ 9.8 (CHO), δ 4.1 (OCH₂Cyclopropyl)

Key Findings:

  • Cyclopropylmethoxy Signatures : The OCH₂Cyclopropyl protons typically resonate as a multiplet at δ 1.2–1.4 ppm, with the adjacent methylene group appearing as a doublet near δ 4.1 ppm .
  • Aromatic Region: Fluorine and nitro groups deshield adjacent aromatic protons, shifting signals upfield (e.g., δ 7.5–8.0 ppm) compared to non-fluorinated analogues .

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